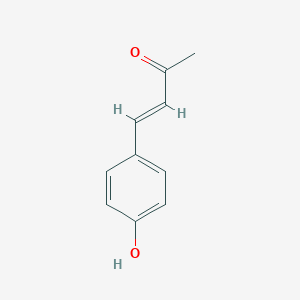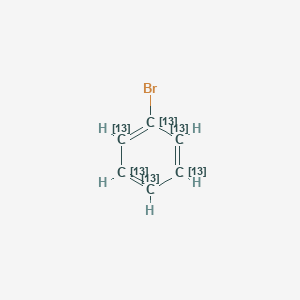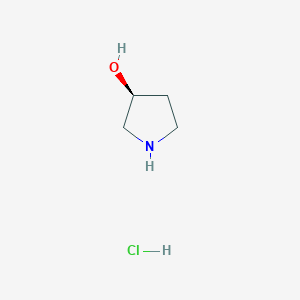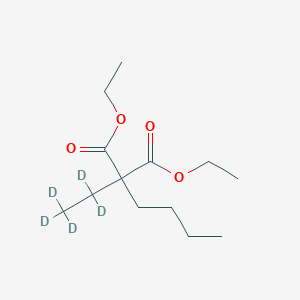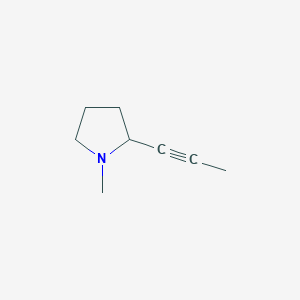
1-Methyl-2-prop-1-ynylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-prop-1-ynylpyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Also known as MPP, this compound is a pyrrolidine derivative that has been synthesized using various methods. In
Mécanisme D'action
MPP acts as a chiral auxiliary due to its ability to form stable complexes with metals. The pyrrolidine ring in MPP can coordinate with metals such as palladium, which can then catalyze various reactions. MPP can also be used as a ligand in metal-catalyzed reactions, where it can stabilize the intermediate species.
Biochemical and Physiological Effects:
MPP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. MPP has also been used in the synthesis of compounds with potential biological activity, including anti-cancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
MPP has several advantages in lab experiments, including its low toxicity, stability, and ability to form stable complexes with metals. However, its synthesis can be challenging, and it may not be suitable for certain reactions due to its chiral nature.
Orientations Futures
There are several future directions for research on MPP, including its use as a chiral auxiliary in asymmetric synthesis, its potential as a ligand in metal-catalyzed reactions, and its synthesis of compounds with biological activity. Additionally, further studies on the biochemical and physiological effects of MPP could provide valuable insights into its potential medical applications.
In conclusion, 1-Methyl-2-prop-1-ynylpyrrolidine is a unique compound with potential applications in various fields, including chemistry and medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on MPP could lead to the development of new compounds with potential therapeutic benefits.
Méthodes De Synthèse
MPP can be synthesized using different methods, including the reaction of 1-methylpyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate, or by using a Grignard reaction with propargyl bromide and 1-methylpyrrolidine. The yield of MPP can be improved by using a palladium catalyst or by optimizing reaction conditions.
Applications De Recherche Scientifique
MPP has been studied for its potential use as a ligand in metal-catalyzed reactions, as well as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block for the synthesis of various compounds, including alkaloids and amino acids.
Propriétés
Numéro CAS |
125038-97-3 |
|---|---|
Nom du produit |
1-Methyl-2-prop-1-ynylpyrrolidine |
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
1-methyl-2-prop-1-ynylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-5-8-6-4-7-9(8)2/h8H,4,6-7H2,1-2H3 |
Clé InChI |
NVLTXGMDRSJCDA-UHFFFAOYSA-N |
SMILES |
CC#CC1CCCN1C |
SMILES canonique |
CC#CC1CCCN1C |
Synonymes |
Pyrrolidine, 1-methyl-2-(1-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



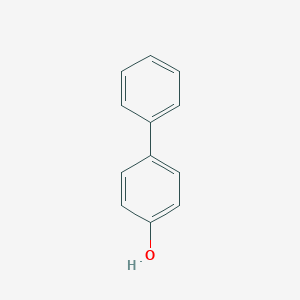
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
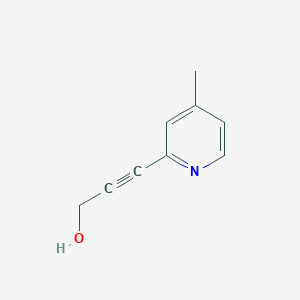

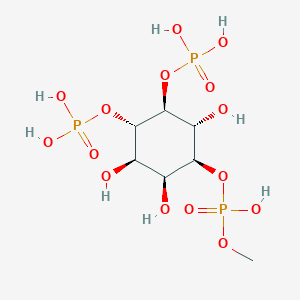
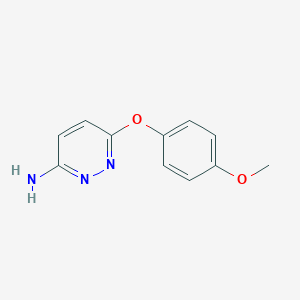
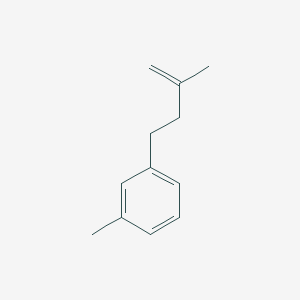
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
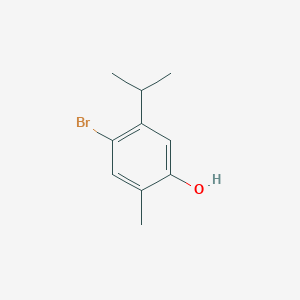
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
